molecular formula C5H2N4OS B12344368 2-Sulfanylidene-6-purinone

2-Sulfanylidene-6-purinone

Cat. No.: B12344368
M. Wt: 166.16 g/mol
InChI Key: OYHURHQGPZINAB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylidene-6-purinone typically involves the reaction of purine derivatives with sulfur-containing reagents. One common method is the reaction of 2,6-dichloropurine with thiourea under basic conditions, leading to the formation of this compound. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Sulfanylidene-6-purinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a thiol group.

    Substitution: The hydroxyl group at the 6-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of alkylated or acylated purine derivatives.

Scientific Research Applications

2-Sulfanylidene-6-purinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterases.

    Medicine: Research is ongoing to explore its potential as an antiviral, antitumor, and antimicrobial agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-6-purinone involves its interaction with specific molecular targets. It is known to inhibit enzymes such as phosphodiesterases, which play a role in the hydrolytic inactivation of cyclic AMP and cyclic GMP. By inhibiting these enzymes, the compound can modulate various physiological processes, including respiratory stimulation and cardiac effects.

Comparison with Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theobromine: Another xanthine derivative with bronchodilator and diuretic properties.

    Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.

Comparison: 2-Sulfanylidene-6-purinone is unique due to the presence of a sulfur atom at the 2-position, which imparts distinct chemical and biological properties. Unlike caffeine and theobromine, which primarily act as stimulants, this compound exhibits a broader range of biological activities, including enzyme inhibition and potential therapeutic applications.

Properties

Molecular Formula

C5H2N4OS

Molecular Weight

166.16 g/mol

IUPAC Name

2-sulfanylidenepurin-6-one

InChI

InChI=1S/C5H2N4OS/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H,9,10,11)

InChI Key

OYHURHQGPZINAB-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=S)NC(=O)C2=N1

Origin of Product

United States

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